3-cyclohexylbicyclo[1.1.1]pentan-1-amine hydrochloride
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Overview
Description
3-Cyclohexylbicyclo[1.1.1]pentan-1-amine hydrochloride is a chemical compound with the molecular formula C13H23N·HCl. It is a derivative of bicyclo[1.1.1]pentane, a unique structure characterized by its three fused cyclopropane rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexylbicyclo[111]pentan-1-amine hydrochloride typically involves multiple steps One common method starts with the preparation of bicyclo[11The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexylbicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the amine group or reduce any oxidized derivatives.
Substitution: This reaction can replace the amine group with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-Cyclohexylbicyclo[1.1.1]pentan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-cyclohexylbicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s unique structure allows it to fit into binding sites that other molecules cannot, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in their functional groups.
Cyclohexylamines: These compounds have a similar cyclohexyl group but lack the bicyclo[1.1.1]pentane core.
Uniqueness
3-Cyclohexylbicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to its combination of the bicyclo[1.1.1]pentane core and the cyclohexyl group. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications .
Properties
CAS No. |
2763759-69-7 |
---|---|
Molecular Formula |
C11H20ClN |
Molecular Weight |
201.73 g/mol |
IUPAC Name |
3-cyclohexylbicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H19N.ClH/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9;/h9H,1-8,12H2;1H |
InChI Key |
IUQOKCSUXHNGRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C23CC(C2)(C3)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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